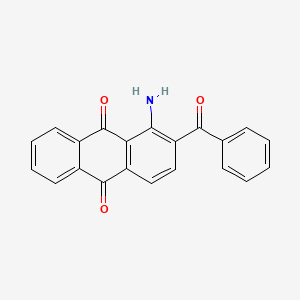

9,10-Anthracenedione, 1-amino-2-benzoyl-

Description

Academic Significance of Functionalized 9,10-Anthracenedione Frameworks

The 9,10-anthracenedione framework is a cornerstone in various fields of chemical research, primarily due to its rigid, planar structure and its rich redox chemistry. The functionalization of this core structure is a key strategy for tuning its properties for specific applications.

In Dye Chemistry: Anthraquinone (B42736) derivatives are historically significant as robust and vibrant dyes. The position and nature of substituents, such as amino groups, are crucial in determining the color of the dye. For instance, 1-aminoanthraquinone (B167232) is a known intermediate in the synthesis of a variety of dyes. google.com The introduction of different functional groups allows for a wide palette of colors and improves properties like lightfastness and fabric affinity.

In Medicinal Chemistry: The anthraquinone scaffold is present in several anticancer agents, such as mitoxantrone. nih.gov The planar structure of the anthraquinone core allows these molecules to intercalate between the base pairs of DNA, disrupting DNA replication and transcription in cancer cells. Amino substituents are often crucial for this biological activity, as they can participate in hydrogen bonding with DNA. nih.gov Research has also explored the potential of aminoanthraquinones as antimicrobial, anti-inflammatory, and antiviral agents. biointerfaceresearch.com

In Materials Science: The electrochemical properties of anthraquinones make them promising candidates for applications in organic electronics, such as rechargeable batteries and sensors. mdpi.com The ability of the quinone moiety to undergo reversible reduction and oxidation is central to these applications. Functionalization with groups like amino and benzoyl can modulate the redox potentials and improve the stability and performance of these materials.

Research Trajectories for Amino- and Benzoyl-Substituted Anthracenediones

Research into amino- and benzoyl-substituted anthraquinones has followed several key trajectories, focusing on their synthesis, properties, and applications.

Synthesis: The synthesis of functionalized anthraquinones often involves multi-step processes. For aminoanthraquinones, common synthetic routes include the amination of haloanthraquinones or the reduction of nitroanthraquinones. google.com The introduction of a benzoyl group can be more complex and may involve Friedel-Crafts acylation or other carbon-carbon bond-forming reactions, though specific literature on the direct benzoylation at the 2-position of 1-aminoanthraquinone is scarce.

Electrochemical and Photophysical Properties: The electronic properties of anthraquinones are highly dependent on their substituents. Amino groups, being electron-donating, tend to shift the absorption spectra to longer wavelengths (a bathochromic shift), which is a key principle in the design of anthraquinone-based dyes. acs.org The benzoyl group, with its carbonyl moiety, is electron-withdrawing and can also influence the electronic structure and photophysical behavior of the molecule. The interplay of these two groups in 9,10-Anthracenedione, 1-amino-2-benzoyl- would be expected to result in complex and potentially useful photophysical properties.

Biological Activity: A significant area of research for aminoanthraquinones is their potential as therapeutic agents. biointerfaceresearch.com The amino group is often a key pharmacophore, enabling interaction with biological targets. For instance, the substitution pattern on the anthraquinone ring can influence the DNA-binding affinity and cytotoxic activity of these compounds. nih.gov While the biological activity of 9,10-Anthracenedione, 1-amino-2-benzoyl- has not been specifically reported, the presence of the 1-aminoanthraquinone core suggests that it could be a subject of interest in medicinal chemistry.

Table 2: Influence of Substituents on the Properties of the 9,10-Anthracenedione Core

| Substituent Type | Effect on Electronic Properties | Potential Applications |

|---|---|---|

| Amino (-NH₂) | Electron-donating, causes a bathochromic shift in UV-Vis spectra. | Dyes, medicinal agents (e.g., anticancer), sensors. |

Advanced Perspectives on the Chemical Compound 9,10-Anthracenedione, 1-amino-2-benzoyl- within Contemporary Chemical Research

In the context of modern chemical research, 9,10-Anthracenedione, 1-amino-2-benzoyl- can be viewed as a platform for the development of advanced functional molecules. Although specific research on this compound is not widely published, its structure suggests several potential avenues for future investigation.

Advanced Materials: The combination of an electron-donating amino group and an electron-withdrawing benzoyl group on the same anthraquinone core could lead to interesting intramolecular charge-transfer properties. This could make the compound a candidate for applications in nonlinear optics or as a component in organic light-emitting diodes (OLEDs). Further research into its photophysical and electrochemical properties would be necessary to explore these possibilities.

Chemosensors: The amino group of the anthraquinone could be further functionalized to create receptors for specific ions or molecules. The benzoyl group could also be modified to fine-tune the electronic properties of the system. This could lead to the development of novel chemosensors where the binding of an analyte would result in a change in color or fluorescence.

Pharmacological Scaffolds: The 1-aminoanthraquinone moiety is a known pharmacophore. The benzoyl group at the 2-position could serve as a vector for introducing additional functionality or for modifying the solubility and pharmacokinetic properties of the molecule. Computational studies could be employed to predict the potential biological targets and to guide the synthesis of new derivatives with enhanced activity. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

6337-19-5 |

|---|---|

Molecular Formula |

C21H13NO3 |

Molecular Weight |

327.3 g/mol |

IUPAC Name |

1-amino-2-benzoylanthracene-9,10-dione |

InChI |

InChI=1S/C21H13NO3/c22-18-16(19(23)12-6-2-1-3-7-12)11-10-15-17(18)21(25)14-9-5-4-8-13(14)20(15)24/h1-11H,22H2 |

InChI Key |

WKLRPYQQRZSYPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 9,10 Anthracenedione, 1 Amino 2 Benzoyl and Its Diverse Derivatives

Primary Synthetic Pathways and Reaction Sequences for 9,10-Anthracenedione, 1-amino-2-benzoyl-

The construction of the 1-amino-2-benzoylanthracenedione framework is primarily achieved through three main synthetic approaches: acylation reactions, multi-step sequences involving nitration and oxidation, and coupling reactions.

A direct and common method for the synthesis of 9,10-Anthracenedione, 1-amino-2-benzoyl- involves the Friedel-Crafts acylation of 1-aminoanthraquinone (B167232) with benzoyl chloride. This electrophilic substitution reaction introduces the benzoyl group onto the anthraquinone (B42736) nucleus. The reaction is typically carried out in a high-boiling point solvent, such as monochlorobenzene or ortho-dichlorobenzene, at elevated temperatures.

The selection of the solvent and reaction temperature is crucial for the successful outcome of the synthesis. For instance, the acylation can be effectively performed by heating a suspension of 1-aminoanthraquinone in monochlorobenzene to approximately 130 °C, followed by the gradual addition of benzoyl chloride. chemicalbook.com Similarly, ortho-dichlorobenzene can be used as a solvent at temperatures ranging from 140-150 °C. colab.ws The reaction progress is monitored to ensure the completion of the acylation process.

| Reactant | Reagent | Solvent | Temperature (°C) |

|---|---|---|---|

| 1-aminoanthraquinone | Benzoyl chloride | Monochlorobenzene | 130 |

| 1-aminoanthraquinone | Benzoyl chloride | Ortho-dichlorobenzene | 140-150 |

An alternative synthetic route to 1-amino-2-benzoylanthracenedione involves a multi-step sequence starting from a substituted anthraquinone precursor. A key intermediate in this pathway is 1-aminoanthraquinone-2-carboxylic acid. This intermediate can be synthesized through various methods, including the oxidation of 1-amino-2-methylanthraquinone. The oxidation of the methyl group to a carboxylic acid can be achieved using oxidizing agents like chromic acid. ias.ac.in

Once 1-aminoanthraquinone-2-carboxylic acid is obtained, it can be converted to the corresponding acid chloride. This acid chloride can then undergo a Friedel-Crafts acylation reaction with benzene to introduce the benzoyl group at the 2-position. This sequence provides a versatile method for accessing the target molecule, as it allows for the introduction of various substituents on the anthraquinone core prior to the final acylation step.

Another related pathway involves the synthesis of 1-aminoanthraquinone from 1-nitroanthraquinone through reduction. journalajacr.com While this does not directly yield the 2-benzoyl derivative, it highlights a common transformation in anthraquinone chemistry that can be integrated into more complex synthetic sequences. For instance, a 2-substituted-1-nitroanthraquinone could be simultaneously reduced and subsequently functionalized at the 2-position.

Coupling reactions, particularly the Ullmann condensation, offer a powerful method for the formation of C-N bonds and are applicable to the synthesis of aminoanthraquinone derivatives. mdpi.com This copper-catalyzed reaction can be employed to couple an aminoanthraquinone with a suitable benzoyl derivative. For example, a halogenated 1-aminoanthraquinone at the 2-position could be coupled with a benzoyl-containing nucleophile.

Modern advancements in the Ullmann reaction, such as the use of microwave irradiation and elemental copper as a catalyst, have made this method more efficient and environmentally friendly. googleapis.com These improved conditions often lead to shorter reaction times and high yields of the desired products. While a direct example for the synthesis of 1-amino-2-benzoylanthracenedione via this method is not extensively documented, the general applicability of the Ullmann coupling to aminoanthraquinones suggests its potential as a viable synthetic route. colab.ws

Advanced Functionalization Strategies for the Anthracenedione Core and Substituents

Once the 1-amino-2-benzoylanthracenedione core is synthesized, further modifications can be made to the molecule to generate a diverse range of derivatives. These functionalization strategies can target the amino group, the benzoyl moiety, or the anthraquinone nucleus itself.

The amino group of 1-amino-2-benzoylanthracenedione is a prime site for further functionalization through alkylation and arylation reactions. N-alkylation can be achieved by treating the aminoanthraquinone with various alkylating agents. For instance, methods for the mono-N-alkylation of aminophenols have been developed, which could be adapted for aminoanthraquinones. organic-chemistry.org

N-arylation of the amino group can be accomplished through copper-catalyzed Ullmann-type reactions. colab.ws These reactions involve the coupling of the aminoanthraquinone with an aryl halide in the presence of a copper catalyst. This allows for the introduction of a wide range of aryl substituents, leading to the synthesis of novel derivatives with potentially interesting electronic and biological properties.

| Functionalization | Reaction Type | Potential Reagents | Target Site |

|---|---|---|---|

| Alkylation | Nucleophilic Substitution | Alkyl halides, Dimethyl sulfate | Amino group |

| Arylation | Ullmann Coupling | Aryl halides, Copper catalyst | Amino group |

Further acylation, or acylfunctionalization, of 1-amino-2-benzoylanthracenedione can lead to the formation of N-acyl derivatives. This can be achieved by reacting the parent compound with various acylating agents, such as acid chlorides or anhydrides, under appropriate conditions. The introduction of a second acyl group on the nitrogen atom can significantly alter the properties of the molecule.

The nature of the acyl group introduced can have a substantial effect on the photochemical and photophysical properties of the resulting anthraquinone derivative. researchgate.net This strategy allows for the fine-tuning of the molecule's characteristics for specific applications, such as in the development of new dyes or functional materials. Acylation can also be performed on other positions of the anthraquinone core if activating groups are present, although the deactivating nature of the carbonyl groups generally makes electrophilic substitution challenging. colab.ws

Heterocyclic Annulation and Non-Annelated Derivative Synthesis

The modification of the 1-amino-2-benzoyl-9,10-anthracenedione structure through the introduction of heterocyclic systems is a key strategy for developing novel compounds. These modifications can be broadly categorized into annulated (fused-ring) and non-annelated derivatives.

Heterocyclic Annulation involves the construction of a new ring that shares one or more sides with the parent anthraquinone core. This approach creates rigid, polycyclic systems. For instance, derivatives of aminoanthraquinones can serve as precursors for condensed heterocyclic systems like anthra[1,2-d] researchgate.netresearchgate.netmdpi.comtriazine-4,7,12(3H)-triones. These are typically synthesized through sequential steps involving the conversion of a starting aminoanthraquinone carboxylic acid into an amide, followed by an endo-cyclization reaction, often induced by reagents like sodium nitrite in acetic acid researchgate.net.

Non-Annelated Derivative Synthesis focuses on attaching heterocyclic moieties to the anthraquinone skeleton without forming additional fused rings. This is often achieved by modifying the amino group. For example, aminoanthraquinones can be converted into thiourea derivatives, which can then undergo cyclocondensation reactions to form heterocycles like thiazoles. researchgate.net The reaction of an N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)thiourea with an α-haloketone, such as α-bromoacetone, leads to the formation of a thiazole ring attached to the nitrogen of the original amino group researchgate.net. Other azole derivatives, including benzimidazoles, oxadiazoles, and triazoles, can also be synthesized from appropriate amino precursors, expanding the structural diversity of non-annelated derivatives. nih.govnih.govresearchgate.net

These synthetic routes provide access to a wide range of heterocyclic derivatives, each with unique electronic and steric properties conferred by the specific heterocyclic system introduced. nih.govnih.gov

Oxidative Bromination of Aminoanthracene-9,10-diones

Electrophilic substitution reactions on the aminoanthracene-9,10-dione core are challenging due to the deactivating effect of the dione system. However, oxidative bromination provides an effective method for the regioselective introduction of bromine atoms. Efficient and mild synthetic protocols have been developed for this purpose.

One common method utilizes a combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) in a methanolic medium. researchgate.net Another similar system employs meta-chloroperoxybenzoic acid (m-CPBA) with HBr. researchgate.net These methods offer excellent bromine atom economy, high conversion rates (often 100%), and yield pure products in the range of 82–93%. researchgate.net A key advantage of these protocols is their regioselectivity, particularly with N-alkylated amines, where bromination occurs selectively at the para-position relative to the amino group. researchgate.net

A different approach involves using Oxone® (potassium peroxymonosulfate) as the oxidant in conjunction with ammonium (B1175870) bromide (NH₄Br). This system generates the brominating agent in situ and allows for the selective mono-bromination of activated aromatic compounds under mild conditions, often without the need for a catalyst. researchgate.net The reaction proceeds efficiently, providing a straightforward method for producing brominated derivatives.

The table below summarizes various conditions for the oxidative bromination of aminoanthracene-9,10-dione derivatives.

| Oxidant | Bromine Source | Solvent | Key Features | Yield Range |

| H₂O₂ | HBr | Methanol | Excellent atom economy, good conversion | 82–93% researchgate.net |

| m-CPBA | HBr | Methanol | High yield and purity | 82–93% researchgate.net |

| Nonanebis(peroxoic acid) | HBr/KBr | Not specified | Stable peracid, avoids shock-sensitive reagents | Not specified researchgate.net |

| Oxone® | NH₄Br | Not specified | Mild conditions, in situ bromine generation | Not specified researchgate.net |

Synthetic Potential of Dediazonization Reactions in Derivative Preparation

The amino group on the 9,10-anthracenedione scaffold is a versatile functional handle that can be converted into a diazonium salt. This intermediate opens up a wide range of synthetic possibilities through dediazonization reactions, allowing the introduction of various substituents that are otherwise difficult to incorporate.

The process begins with the diazotization of an amino-9,10-anthracenedione, typically using sodium nitrite in an acidic medium at low temperatures. The resulting diazonium salt is highly reactive and can be immediately used in subsequent reactions, such as those of the Sandmeyer or related types.

A notable application is the synthesis of 9,10-anthracenedione dithiocarbamates. researchgate.net In this method, the diazonium salt prepared from an amino-9,10-anthracenedione is treated with sodium diethyldithiocarbamate. The dithiocarbamate group displaces the diazonium group, leading to the formation of the corresponding S-(9,10-dioxo-9,10-dihydroanthracenyl) diethyldithiocarbamate derivative in good yield (e.g., 72%). researchgate.net This reaction demonstrates the utility of diazonium intermediates for creating carbon-sulfur bonds on the anthraquinone framework, providing access to derivatives with potential biological activities. researchgate.netbiointerfaceresearch.com

Incorporation of α-Aminophosphonate Moieties

α-Aminophosphonates are recognized as structural analogues of α-amino acids and are of significant interest in medicinal chemistry. researchgate.net The incorporation of α-aminophosphonate moieties into the 9,10-anthracenedione structure can be efficiently achieved through the Kabachnik-Fields reaction. mdpi.com This one-pot, three-component condensation involves an amine, an aldehyde, and a phosphite.

In this context, 1-amino-9,10-anthracenedione serves as the amine component. The reaction is carried out by mixing the amine with a selected aldehyde and a dialkyl phosphite (e.g., dimethylphosphonate) and heating the mixture, often without a catalyst. mdpi.com The reaction proceeds through the formation of an imine intermediate from the amine and aldehyde, which is then attacked by the phosphite to yield the final α-aminophosphonate product.

This methodology allows for the synthesis of a diverse library of derivatives by varying the aldehyde component. mdpi.com The table below presents examples of α-aminophosphonate derivatives synthesized from 1-amino-9,10-anthracenedione.

| Aldehyde | Product Name | Yield | Melting Point (°C) |

| 4-Bromobenzaldehyde | Dimethyl ((4-bromophenyl)((9,10-dioxo-9,10-dihydroanthracen-1-yl)amino)methyl)phosphonate | 71% | 166 mdpi.com |

| 4-(Methylthio)benzaldehyde | Dimethyl (((9,10-dioxo-9,10-dihydroanthracen-1-yl)amino)(4-(methylthio)phenyl)methyl)phosphonate | 63% | 154 mdpi.com |

| 4-Fluoro-3-cyanobenzaldehyde | Dimethyl ((3-cyano-4-fluorophenyl)((9,10-dioxo-9,10-dihydroanthracen-1-yl)amino)methyl)phosphonate | 59% | 205 mdpi.com |

Synthesis of N-Benzoyl-N'-(9,10-dioxo-9,10-dihydroanthracen-1-yl) thioureas and Azole Derivatives

The synthesis of complex derivatives such as N-benzoyl thioureas and related azole heterocycles from 1-amino-9,10-anthracenedione provides a pathway to compounds with significant chemical diversity.

The formation of N-Benzoyl-N'-(9,10-dioxo-9,10-dihydroanthracen-1-yl) thioureas typically begins with the reaction of 1-amino-9,10-anthracenedione with benzoyl isothiocyanate. This intermediate can be generated in situ from the reaction of benzoyl chloride with a thiocyanate salt, such as ammonium thiocyanate. nih.gov The amino group of the anthraquinone attacks the electrophilic carbon of the isothiocyanate to form the target thiourea derivative.

These N-benzoyl thiourea derivatives are valuable intermediates for the synthesis of various azole compounds. researchgate.netnih.gov For example, they can undergo cyclocondensation reactions to yield substituted thiazoles. The reaction of an N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-N'-benzoylthiourea with an α-halocarbonyl compound, such as α-bromoacetone, leads to the formation of a 2-(N-benzoylimino)thiazole derivative attached to the anthraquinone core. researchgate.net This transformation provides a direct route to complex heterocyclic systems with potential applications as bioactive agents. researchgate.net

Green Chemistry Principles in 9,10-Anthracenedione Derivative Synthesis

Applying the principles of green chemistry to the synthesis of 9,10-anthracenedione derivatives is crucial for reducing environmental impact and improving safety and efficiency. These principles focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption.

One key strategy is the use of environmentally benign and recyclable catalysts and solvents. For instance, polyethylene glycol (PEG-400) has been successfully employed as a green and recyclable medium for the N-benzoylation of amino acids. ijirset.com This approach avoids volatile organic solvents and allows for easy recovery and reuse of the catalyst, enhancing the sustainability of the process. ijirset.com Such a method could be adapted for the acylation of aminoanthraquinones.

Advanced Spectroscopic Characterization and Photophysical Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the electronic environment of the protons and carbons within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

While specific experimental ¹H-NMR data for 9,10-Anthracenedione, 1-amino-2-benzoyl- is not detailed in the available literature, the expected proton signals can be predicted based on its distinct chemical structure. The spectrum would feature signals corresponding to the protons of the anthraquinone (B42736) core, the benzoyl substituent, and the amino group.

The aromatic region of the spectrum is expected to be complex, with multiplets arising from the protons on both the substituted and unsubstituted rings of the anthraquinone moiety, as well as the five protons of the benzoyl group. The protons on the anthraquinone core would likely appear in the range of δ 7.0–8.5 ppm. The amino proton (NH₂) would typically produce a broad signal, the chemical shift of which can be influenced by solvent and concentration. In related 1-aminoanthraquinone (B167232) derivatives, the NH proton signal has been observed as a doublet of doublets around δ 10.6 ppm due to coupling with adjacent protons. nih.gov

Table 1: Predicted ¹H-NMR Chemical Shifts for 9,10-Anthracenedione, 1-amino-2-benzoyl-

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| NH₂ | Variable, potentially broad | Singlet (broad) |

| Anthraquinone Aromatic CH | ~ 7.0 - 8.5 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For 9,10-Anthracenedione, 1-amino-2-benzoyl-, distinct signals would be expected for the carbonyl carbons, the aromatic carbons, and the carbons bearing substituents.

The two carbonyl carbons of the anthraquinone core (C9, C10) are expected to resonate at the most downfield positions, typically in the range of δ 180–190 ppm. researchgate.net The carbonyl carbon of the benzoyl group would also appear in this region. The numerous aromatic carbons would generate a cluster of signals between δ 110–150 ppm. The carbon atom attached to the amino group (C1) would be significantly shielded compared to other aromatic carbons, while the carbon attached to the benzoyl group (C2) would be deshielded. In similar anthraquinone structures, carbons directly bonded to substituents show distinct shifts that aid in structural confirmation. nih.gov

Table 2: Predicted ¹³C-NMR Chemical Shifts for 9,10-Anthracenedione, 1-amino-2-benzoyl-

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Anthraquinone C=O | ~ 180 - 190 |

| Benzoyl C=O | ~ 180 - 190 |

| Aromatic C-NH₂ | ~ 110 - 120 |

| Aromatic C-C=O | ~ 130 - 140 |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) for Phosphonate (B1237965) Derivatives

³¹P-NMR spectroscopy is a specialized technique used for the characterization of organophosphorus compounds, such as phosphonate derivatives of 9,10-Anthracenedione, 1-amino-2-benzoyl-. This method is highly sensitive to the chemical environment of the phosphorus nucleus.

For α-aminophosphonates, which can be synthesized from the parent amine, the ³¹P-NMR signal provides direct evidence of the phosphorus functional group. The chemical shift of the phosphorus atom is influenced by the nature of the substituents attached to it. researchgate.net In studies of α-aminophosphonates derived from 1-aminoanthraquinone, the ³¹P-NMR signal has been reported to appear as a sharp singlet in the range of δ 22–23 ppm. nih.gov The literature on various phosphonate compounds shows chemical shifts ranging from approximately 9 ppm to 28 ppm. psu.eduresearchgate.net Therefore, phosphonate derivatives of the title compound are expected to exhibit signals within this characteristic range, confirming their successful synthesis and providing insight into their electronic structure.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite molecular vibrations, such as stretching and bending of chemical bonds.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 9,10-Anthracenedione, 1-amino-2-benzoyl- would be characterized by absorption bands corresponding to its key functional groups. The NIST Chemistry WebBook provides reference spectra for the parent 1-amino-9,10-anthracenedione, which serves as a basis for interpreting the spectrum of the title compound. nist.gov

Key expected vibrational bands include:

N-H Stretching: The amino (NH₂) group typically shows one or two sharp bands in the 3300–3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of bands just above 3000 cm⁻¹. nih.gov

C=O Stretching: The most intense bands in the spectrum are expected to be from the carbonyl (C=O) groups. The anthraquinone carbonyls typically absorb strongly around 1670 cm⁻¹. In related derivatives, two distinct C=O stretching peaks have been observed around 1630–1670 cm⁻¹. nih.gov The additional benzoyl carbonyl would also contribute to absorption in this region.

C=C Stretching: Aromatic ring C=C stretching vibrations usually occur in the 1400–1600 cm⁻¹ range.

N-H Bending: The bending vibration of the amino group is typically found around 1600 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for 9,10-Anthracenedione, 1-amino-2-benzoyl-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Carbonyl (C=O) | Stretching | 1630 - 1680 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

Vibrational Energy Distribution Analysis (VEDA)

While experimental IR and Raman spectra provide valuable data on vibrational frequencies, assigning each band to a specific molecular motion can be challenging in complex molecules due to the coupling of different vibrational modes. Vibrational Energy Distribution Analysis (VEDA) is a computational method used to overcome this challenge. capes.gov.br

VEDA calculations, typically performed using Density Functional Theory (DFT), provide a detailed assignment of the vibrational spectra. nih.gov The analysis quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, or torsional rotation) to each calculated normal vibrational mode. nih.govmdpi.com This allows for an unambiguous characterization of complex spectral regions where multiple vibrational modes are coupled. nih.gov Although no specific VEDA study for 9,10-Anthracenedione, 1-amino-2-benzoyl- has been reported, this theoretical tool would be essential for a complete and accurate assignment of its vibrational spectrum, validating the interpretations made from experimental FTIR data.

Based on the information available from the conducted searches, it is not possible to provide a detailed, data-rich article on the chemical compound “9,10-Anthracenedione, 1-amino-2-benzoyl-” that adheres to the specific outline requested.

The search results lack specific experimental data for this particular compound regarding its Electron Ionization Mass Spectrometry (EI-MS), High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS), detailed Ultraviolet-Visible (UV-Vis) absorption characteristics in various solvents, and its Fluorescence Emission Properties or Quantum Yield determinations.

While general information on the spectroscopic and photophysical properties of the broader class of anthraquinone derivatives is available, the strict requirement to focus solely on "9,10-Anthracenedione, 1-amino-2-benzoyl-" and to populate the specified sections with detailed research findings and data tables cannot be met. Providing information on related but distinct compounds would violate the core instructions of the request.

Therefore, the generation of the requested article is not feasible with the currently available information.

In-depth Analysis of 9,10-Anthracenedione, 1-amino-2-benzoyl- Not Possible Due to Lack of Available Scientific Data

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific published data for the compound 9,10-Anthracenedione, 1-amino-2-benzoyl-. Consequently, it is not possible to provide a detailed article on its advanced spectroscopic characterization, photophysical investigations, or X-ray crystallographic analysis as requested.

The required sections and subsections, including:

Electrochemical Behavior and Redox Chemistry

Electropolymerization Kinetics and Analytical Applications of Polymer Films

A thorough and scientifically accurate article on this specific compound's electrochemical properties would require dedicated laboratory research to generate the necessary data.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) Calculations

DFT and its time-dependent extension, TD-DFT, are quantum mechanical methods used to investigate the electronic structure and excited-state properties of molecules. These calculations are fundamental to understanding the geometry, stability, and spectroscopic behavior of compounds like 1-amino-2-benzoyl-9,10-anthracenedione.

Geometrical parameter optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, its most stable conformation. For derivatives of 9,10-anthraquinone, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine optimized molecular parameters like bond lengths and angles. mdpi.com This analysis reveals how the addition of the 1-amino and 2-benzoyl groups affects the planarity and bond lengths of the core anthraquinone (B42736) structure. The process involves estimating the wave function and energy at an initial geometry before systematically finding a lower-energy structure. mdpi.com For similar complex organic molecules, this optimization is a critical first step before further properties are calculated.

TD-DFT is a robust method for predicting the electronic absorption spectra (UV-Vis) of organic dyes. nih.govresearchgate.net By calculating the vertical electronic excitation energies, it is possible to predict the maximum absorption wavelengths (λmax). nih.gov For substituted anthraquinones, TD-DFT calculations can accurately reproduce experimental spectra, connecting the electronic transitions to the observed color and properties. researchgate.net The choice of functional and basis set is crucial for accuracy. researchgate.net Similarly, DFT calculations can predict the infrared (IR) spectrum by computing the harmonic vibrational frequencies, which correspond to the vibrational modes of the molecule. These theoretical spectra are invaluable for interpreting experimental data.

Natural Bond Orbital (NBO) Analysis for Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hybridization, and bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the chemist's intuitive picture of Lewis structures (i.e., bonds and lone pairs). uni-muenchen.deusc.edu

For a molecule like 1-amino-2-benzoyl-9,10-anthracenedione, NBO analysis can quantify the stability arising from hyperconjugative interactions, such as the delocalization of electron density from a filled (donor) orbital to an adjacent unfilled (acceptor) orbital. researchgate.net This is calculated using second-order perturbation theory to estimate the stabilization energy. uni-muenchen.de This analysis would be particularly useful in understanding the electronic interactions between the amino group, the benzoyl group, and the anthraquinone core, including the strength of any intramolecular hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity prediction)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the structural or physicochemical properties of a set of compounds with a specific activity or property. researchgate.net While often used for biological activity, QSAR can also model non-biological endpoints like toxicity, environmental persistence, or other physicochemical characteristics. researchgate.netbeilstein-journals.org

A QSAR model for a series of anthraquinone derivatives could be developed to predict properties such as solubility, lipophilicity, or redox potential based on calculated molecular descriptors. nih.gov These descriptors can be steric, electronic, or topological in nature. nih.gov The process involves building a mathematical model using techniques like multiple linear regression from a "training set" of molecules with known properties and then validating the model's predictive power with a "test set". nih.gov

Computational Prediction of Molecular Properties and Reactivity

Computational methods are widely used to predict a range of molecular properties and reactivity indicators. DFT calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. mdpi.com

Other predicted properties include the dipole moment, polarizability, and first-order hyperpolarizability, which are relevant for applications in nonlinear optics. researchgate.net Reactivity descriptors derived from these calculations, such as molecular electrostatic potential (MEP) maps, can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. rsc.org

Studies on Intramolecular Hydrogen Bonding and Conformational Analysis

The structure of 1-amino-2-benzoyl-9,10-anthracenedione suggests the potential for an intramolecular hydrogen bond between the hydrogen of the amino group and the oxygen of the adjacent benzoyl carbonyl group. Computational conformational analysis can identify the most stable arrangement of these groups. psu.edu

DFT methods are used to study the properties of such hydrogen bonds. nih.gov The presence and strength of an intramolecular hydrogen bond can be confirmed by analyzing the optimized geometry (e.g., the H···O distance) and through topological analysis of the electron density using the Atoms in Molecules (AIM) theory. psu.edu The existence of this bond can significantly influence the molecule's conformation, planarity, and spectroscopic properties. psu.edunih.gov

Structure Property Relationship Studies Non Biological Focus

Correlation of Substituent Effects with Electronic Characteristics

The electronic properties of the 9,10-anthraquinone core are significantly modulated by the attached 1-amino and 2-benzoyl groups. The amino group (-NH₂) at the 1-position acts as a potent electron-donating group (EDG) through a positive mesomeric effect, increasing the electron density within the aromatic system. nih.gov Conversely, the benzoyl group (-C(O)C₆H₅) at the 2-position is an electron-withdrawing group (EWG), which decreases electron density on the anthraquinone (B42736) nucleus through both inductive and resonance effects.

This "push-pull" arrangement, featuring an EDG and an EWG on the same aromatic scaffold, establishes a pronounced intramolecular charge transfer (ICT) character. The presence of electron-donating groups generally leads to a rise in the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups tend to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This combined effect results in a reduction of the HOMO-LUMO energy gap, a key determinant of the molecule's electronic absorption and emission properties. The electronic effects of such substituents are often most pronounced on the aromatic ring to which they are directly attached. mdpi.com The stability and electronic distribution within the molecule are governed by these intramolecular interactions. mdpi.com

Relationship between Molecular Architecture and Photophysical Behavior

The unique molecular architecture of 1-amino-2-benzoyl-9,10-anthracenedione directly influences its interaction with light. The donor-acceptor nature of the substituents leads to distinct photophysical behaviors, particularly in its absorption and emission spectra.

The reduced HOMO-LUMO gap, as described previously, is expected to cause a bathochromic (red) shift in the UV-visible absorption spectrum. Monoamino-substituted anthraquinone derivatives, for instance, exhibit absorption bands that are significantly red-shifted compared to their unsubstituted or chloro-substituted counterparts. ifmmi.com The introduction of a second, electron-withdrawing group like benzoyl would likely enhance this effect. researchgate.net

A key characteristic of such donor-acceptor dyes is their solvatochromic behavior, where the position of the absorption and fluorescence bands changes with the polarity of the solvent. nih.gov This phenomenon arises from the highly polar nature of the intramolecular charge transfer (ICT) excited state. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a more pronounced red shift in the emission spectrum. nih.gov Anthraquinone derivatives with amino substituents are known to exhibit remarkable solvatochromic fluorescence, with emission shifts greater than 190 nm in polar media. researchgate.net

Furthermore, these molecules typically display a large Stokes shift, which is the energy difference between the maxima of the absorption and fluorescence emission spectra. nih.govresearchgate.net This is also a consequence of the significant change in electronic distribution and geometry between the ground and excited states. Studies on similar amino-anthraquinone derivatives have shown that the fluorescence quantum yields and lifetimes can be highly dependent on solvent polarity, which is attributed to structural changes in the molecule. nih.gov

| Compound | Solvent | Absorption Max (λabs, nm) | Fluorescence Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Anthraquinone α-aminophosphonate 2a | Benzene | 465-488 | 584 | - |

| Anthraquinone α-aminophosphonate 2a | Ethanol | 465-488 | 628 | - |

| Anthraquinone α-aminophosphonate 2c | Ethanol | - | - | 4997 nih.gov |

| Monoamino-substituted AQ derivative | - | 509 | - | - |

| 2-amino-9,10-anthraquinone (2AAQ) | Low polarity solvents | - | - | Lower |

| 2-amino-9,10-anthraquinone (2AAQ) | High polarity solvents | - | - | Higher nih.gov |

Influence of Structural Modifications on Redox Potentials and Electron Transfer Properties

The electrochemical behavior of 9,10-anthracenedione and its derivatives is characterized by their ability to undergo reversible two-electron reduction. nih.govnsf.gov The redox potentials at which these electron transfers occur are highly sensitive to structural modifications of the anthraquinone core. nsf.gov

The introduction of substituents alters the electron density of the quinone system, thereby modifying its electron affinity and reduction potential.

Electron-Donating Groups (EDGs): The 1-amino group increases the electron density on the anthraquinone moiety. This makes the molecule more difficult to reduce, shifting the redox potential to more negative values compared to the unsubstituted parent compound. acs.orgnih.gov

Electron-Withdrawing Groups (EWGs): The 2-benzoyl group withdraws electron density, making the molecule easier to reduce and thus shifting the redox potential to more positive values. acs.org

In 1-amino-2-benzoyl-9,10-anthracenedione, the final redox potential is a result of the competing effects of the amino and benzoyl substituents. The precise potential can be predicted using empirical models like the Hammett equation, which correlates substituent electronic parameters with redox properties, or through computational methods such as Density Functional Theory (DFT). nsf.govresearchgate.net For anthraquinone derivatives, substitutions at the 2-position generally create less steric hindrance than those at the 1-position, which can be advantageous for tuning redox potentials while maintaining reactivity. acs.org The basicity of amino-substituted anthraquinones can also influence their electrochemical properties, with stronger bases sometimes exhibiting more complex reduction mechanisms. researchgate.net

| Compound | First Reduction Potential (E1/2, V vs. Fc+/Fc) | Second Reduction Potential (E1/2, V vs. Fc+/Fc) | Reference |

|---|---|---|---|

| 9,10-Anthraquinone (unsubstituted) | -0.831 V | -1.443 V | nsf.gov |

| 2-(diphenylamino)anthraquinone | ~ -1.42 V | - | nih.gov |

| 2-(carbazol-9-yl)anthraquinone | ~ -1.32 V | - | nih.gov |

| 2-(10H-phenoxazin-10-yl)anthraquinone | ~ -1.32 V | - | nih.gov |

*Potentials are often reported versus different reference electrodes; direct comparison should be made with caution. The data from reference nih.gov were measured in DMF vs Fc+/Fc, while data from reference nsf.gov were measured in acetonitrile.

Applications in Advanced Chemical Systems

Development of Organic Chemosensors and Advanced Analytical Reagents

The structural characteristics of 9,10-Anthracenedione, 1-amino-2-benzoyl- make it a compelling candidate for the design of chemosensors and analytical reagents. The presence of heteroatoms (oxygen and nitrogen) provides potential coordination sites for metal ions, while the aromatic system can be tailored for specific detection methodologies.

Research has demonstrated the utility of 9,10-Anthracenedione, 1-amino-2-benzoyl- as an ionophore in the fabrication of potentiometric membrane sensors for the detection of specific metal ions. These sensors operate on the principle of measuring the potential difference across a selective membrane that interacts with the target analyte.

A notable application is in the development of a sensor for mercury(II) ions. The sensor membrane, composed of polyvinyl chloride (PVC), a plasticizer, an ionic additive, and the 1-amino-2-benzoyl-9,10-anthracenedione ionophore, exhibits a significant and selective response to Hg²⁺. The performance of such a sensor is detailed in the table below.

| Parameter | Value |

| Ionophore | 9,10-Anthracenedione, 1-amino-2-benzoyl- |

| Linear Range | 1.0 × 10⁻⁶ to 1.0 × 10⁻² M |

| Nernstian Slope | 29.7 ± 0.4 mV/decade |

| Detection Limit | 7.8 × 10⁻⁷ M |

| pH Range | 1.5 - 3.5 |

| Response Time | < 15 s |

| Lifetime | ~2 months |

The sensor demonstrates good selectivity for Hg²⁺ over a range of other cations, including alkali, alkaline earth, and various transition metal ions. This selectivity is crucial for its practical application in complex sample matrices.

The compound has also been investigated as a derivatization reagent to enhance the detection of certain analytes in chromatographic separations. Derivatization involves chemically modifying the analyte to improve its detectability. In this context, 1-amino-2-benzoyl-9,10-anthracenedione can be used to tag molecules, enabling their detection through chemiluminescence.

While specific applications of 1-amino-2-benzoyl-9,10-anthracenedione are still emerging, the broader class of anthraquinone (B42736) derivatives has been successfully employed for this purpose. For instance, anthraquinone-2-carbonyl chloride is a known derivatizing agent for amines and phenols in high-performance liquid chromatography (HPLC). The resulting derivatives can be detected with high sensitivity. The principle relies on the reaction of the derivatizing agent with the functional group of the analyte, introducing the anthraquinone moiety which can then participate in a light-emitting chemical reaction.

The design of selective ionophores is a complex process that relies on understanding the interactions between the host molecule (the ionophore) and the guest ion. The structure of 9,10-Anthracenedione, 1-amino-2-benzoyl- provides valuable insights into these mechanisms.

Advanced Materials and Organic Electronics

The semiconductor properties of organic molecules are of great interest for the development of next-generation electronic devices. The extended π-conjugated system of the anthraquinone core in 9,10-Anthracenedione, 1-amino-2-benzoyl- suggests its potential for applications in organic electronics.

Ambipolar materials are capable of transporting both positive (holes) and negative (electrons) charge carriers. This property is highly desirable for the fabrication of simplified organic electronic devices such as complementary logic circuits.

While research specifically characterizing 9,10-Anthracenedione, 1-amino-2-benzoyl- as an ambipolar material is limited, studies on related amino-anthraquinone derivatives have shown promising results. The introduction of electron-donating amino groups and electron-withdrawing benzoyl groups onto the anthraquinone core can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of frontier molecular orbitals is a key strategy in designing ambipolar organic semiconductors. The performance of such materials is typically evaluated in organic field-effect transistors (OFETs), where parameters like charge carrier mobility and on/off ratio are measured.

Anthraquinone derivatives have been explored as potential sensitizers in DSSCs due to their strong absorption in the visible region and their electrochemical properties. However, the performance of simple anthraquinone dyes has often been found to be low. This is attributed to factors such as inefficient electron injection from the dye's excited state into the semiconductor's conduction band and rapid charge recombination processes.

For 9,10-Anthracenedione, 1-amino-2-benzoyl-, its suitability as a DSSC sensitizer (B1316253) would depend on a detailed evaluation of its photophysical and electrochemical properties. Key parameters of interest include its absorption spectrum, excited state lifetime, and the alignment of its energy levels with those of the semiconductor (typically TiO₂) and the redox electrolyte. The table below outlines the typical photovoltaic parameters measured for a DSSC.

| Parameter | Symbol | Description |

| Open-circuit voltage | Voc | The maximum voltage available from a solar cell. |

| Short-circuit current density | Jsc | The current density through the solar cell when the voltage across it is zero. |

| Fill factor | FF | The ratio of the maximum power from the solar cell to the product of Voc and Jsc. |

| Power conversion efficiency | η | The overall efficiency of the solar cell in converting light energy to electrical energy. |

Further research involving the synthesis of derivatives with appropriate anchoring groups (to bind to the semiconductor surface) and systematic device fabrication and testing would be necessary to fully assess the potential of 1-amino-2-benzoyl-9,10-anthracenedione in this application.

Catalysis and Redox-Active Chemical Systems

The 9,10-anthracenedione core is a fundamental structure in the design of redox-active molecules, primarily due to its ability to undergo reversible two-electron, two-proton redox reactions. researchgate.net This characteristic makes its derivatives, including 1-amino-2-benzoyl-9,10-anthracenedione, promising candidates for various applications in advanced chemical systems, such as organic redox flow batteries (RFBs). rsc.orgresearchgate.net The electrochemical performance of these molecules can be finely tuned by introducing functional groups onto the anthraquinone scaffold. acs.orgscilit.com

The introduction of substituents significantly alters the redox potential of the anthraquinone system. Electron-donating groups, such as the amino group at the C-1 position, and electron-withdrawing groups, like the benzoyl group at the C-2 position, modulate the electronic properties of the molecule. acs.org This strategic functionalization allows for the precise engineering of the molecule's reduction potential, a critical parameter for its use as an anolyte or catholyte in energy storage systems. acs.orgscilit.com For instance, density functional theory calculations on various anthraquinone derivatives have shown a direct relationship between the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the reduction potential, providing a tool for screening potential candidates. acs.org

In the context of redox flow batteries, anthraquinone derivatives are valued for their rapid electrochemical kinetics and chemical stability. rsc.org Molecular engineering strategies, such as introducing specific functional groups, are employed to enhance solubility in aqueous or organic electrolytes and to improve long-term cycling stability by mitigating side reactions. researchgate.netrsc.org For example, the introduction of quaternary ammonium (B1175870) groups has been shown to improve cyclic stability through steric hindrance and electron delocalization effects. researchgate.net While specific data for 1-amino-2-benzoyl-9,10-anthracenedione is not extensively detailed, the principles derived from related compounds suggest its potential as a highly tunable redox-active material.

| Compound | Redox Potential (vs. SHE) | Electrolyte Conditions | Application Context |

| BDEAQCl₂¹ | -0.554 V | pH-neutral aqueous | Aqueous Organic RFB Anolyte |

| DCDHAQ² | Not specified (OCV = 1.1 V) | pH 14 (1 M KOH) | Aqueous Organic RFB Anolyte |

| General Anthraquinone (AQ) derivatives | Tunable via substituents | Nonaqueous/Aqueous | All-Organic RFB Anolytes |

¹ 2,2′-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(azanediyl))bis(N,N,N-trimethylethan-1-aminium)dichloride ² 1,8-dihydroxy-2,7-dicarboxymethyl-9,10-anthraquinone

Chromophore Chemistry and Advanced Colorant Design Principles

Fundamental Principles of Anthraquinone-Based Chromophores

The 9,10-anthracenedione structure is a classic chromophore, the part of a molecule responsible for its color. colab.ws In its unsubstituted form, it absorbs light in the ultraviolet region. ifmmi.com The introduction of substituents, known as auxochromes (e.g., amino, hydroxyl groups) or anti-auxochromes (e.g., nitro, benzoyl groups), onto the anthraquinone core shifts the absorption into the visible spectrum, thereby producing color. nih.gov

The color of anthraquinone dyes is primarily governed by intramolecular charge transfer (ICT) transitions. acs.org For a molecule like 1-amino-2-benzoyl-9,10-anthracenedione, the amino group at the C-1 position acts as a powerful electron-donating group (auxochrome), while the quinone carbonyls and the adjacent benzoyl group at the C-2 position act as electron-accepting moieties. ifmmi.comacs.org Upon absorption of light, an electron is promoted from a high-energy occupied molecular orbital, largely localized on the amino group, to a low-energy unoccupied molecular orbital, centered on the electron-accepting anthraquinone and benzoyl portions. acs.org This π → π* ICT transition requires less energy than the transitions within the unsubstituted chromophore, resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum (λmax) into the visible range. ifmmi.comacs.org The position of the amino group is critical; attachment at the α-position (like C-1) results in a more significant color shift compared to the β-position (like C-2) due to stronger electronic interaction with the carbonyl groups. google.com

Strategic Design for Specific Optical Responses

The modular nature of the anthraquinone scaffold allows for the strategic design of colorants with tailored optical properties for specific applications, such as high-performance dyes and pigments. acs.orgbeilstein-journals.org By carefully selecting and positioning substituents, chemists can control the absorption wavelength, molar extinction coefficient, and other photophysical properties like fluorescence. ifmmi.comrsc.org

The combination of a strong electron-donating group (1-amino) and an electron-withdrawing group (2-benzoyl) in 1-amino-2-benzoyl-9,10-anthracenedione creates a potent "push-pull" system. This arrangement enhances the ICT character, leading to intense absorption at longer wavelengths, typically resulting in red, blue, or green colors. ifmmi.combeilstein-journals.org For example, simple monoamino-substituted anthraquinones show absorption bands significantly red-shifted compared to the unsubstituted core. ifmmi.com The specific color can be further tuned; for instance, the synthesis of a red polymerizable dye with an absorption maximum at 506 nm was achieved using a 1-amino-substituted anthraquinone derivative. beilstein-journals.org

Computational methods, such as density functional theory (DFT), are increasingly used to predict the optical properties of new dye structures, guiding synthetic efforts. acs.org These studies correlate molecular structure, including the nature and position of substituents, with electronic transitions and redox potentials. acs.orgacs.org This predictive capability accelerates the design of dyes with desired characteristics, such as specific colors for textile applications or high dichroic ratios for use in guest-host liquid crystal displays. nih.govacs.org

| Anthraquinone Derivative | Substituents | Absorption Max (λmax) | Observed Color |

| Unsubstituted Anthraquinone | None | ~327 nm | Colorless/UV |

| Monoamino-substituted AQ derivatives ifmmi.com | 1-NH₂ type | ~509 nm | Red-Violet |

| 1-((1-hydroxy-2-methylpropane-2-yl)amino)anthraquinone beilstein-journals.org | 1-NH-R | 506 nm | Red |

| 1-((1,3-dimethacryloxy-2-methylpropan-2-yl)amino)anthraquinone beilstein-journals.org | 1-NH-R' | 495 nm | Red |

| 1,4-diaminosubstituted AQ derivatives ifmmi.com | 1,4-(NH₂)₂ | ~630 nm | Blue |

Mechanistic Studies of Chemical Compound Participation in Environmental Degradation Processes

Anthraquinone-based compounds, including dyes, are known for their high chemical stability, which makes them valuable as colorants but also renders them persistent organic pollutants if released into the environment. beilstein-journals.orgnih.gov Understanding the mechanisms of their degradation is crucial for developing effective remediation strategies. The degradation of these compounds can occur through various advanced oxidation processes (AOPs), such as heterogeneous photocatalysis, and biological pathways. nih.govscielo.org.za

In heterogeneous photocatalysis, a semiconductor like titanium dioxide (TiO₂) is used to generate highly reactive oxygen species (ROS) upon UV irradiation. scielo.org.zaresearchgate.net The primary degradation mechanism involves the oxidation of the dye molecule by hydroxyl radicals (•OH). scielo.org.za These radicals can attack the molecule at multiple sites. The degradation pathway often begins with the hydroxylation of the aromatic rings, followed by the cleavage of the anthraquinone structure. researchgate.net The amino and benzoyl substituents on the 1-amino-2-benzoyl-9,10-anthracenedione molecule would influence the reaction kinetics and the specific intermediate products formed. The amino group, for instance, can be a primary site for oxidative attack. Ultimately, complete mineralization can be achieved, converting the organic pollutant into carbon dioxide, water, and inorganic salts. scielo.org.za

Bacterial degradation offers an alternative, environmentally friendly pathway. nih.gov The process often starts under anaerobic conditions where bacterial reductases catalyze the reductive cleavage of the chromophore. nih.gov This initial step breaks down the conjugated system responsible for the color. The resulting aromatic amines and other intermediates are typically less complex and can be further mineralized into CO₂ and water by the same or other microorganisms under aerobic conditions. nih.gov The efficiency of bacterial degradation is highly dependent on factors such as the specific bacterial strain, pH, temperature, and the concentration and structure of the dye molecule itself. nih.gov The complex, stable structure of anthraquinone dyes often makes them more resistant to biodegradation compared to other dye classes like azo dyes. nih.gov

Future Research Directions and Emerging Opportunities

Rational Design and Synthesis of Novel 9,10-Anthracenedione, 1-amino-2-benzoyl- Derivatives

The development of novel derivatives stemming from the 9,10-Anthracenedione, 1-amino-2-benzoyl- scaffold is a primary area for future research. The inherent reactivity of the amino group and the aromatic rings offers multiple sites for structural modification. A systematic approach to derivatization could lead to compounds with tailored electronic, optical, and biological properties.

Key Strategies for Derivatization:

Modification of the Amino Group: The primary amine at the 1-position is a versatile handle for a variety of chemical transformations. Alkylation, acylation, and arylation reactions can be employed to introduce a wide range of functional groups. For instance, the introduction of long alkyl chains could enhance solubility in nonpolar media, while the incorporation of heterocyclic moieties could lead to new biological activities.

Substitution on the Benzoyl Moiety: The phenyl ring of the benzoyl group provides another site for functionalization. Electrophilic aromatic substitution reactions could be utilized to introduce substituents such as nitro, halogen, or alkyl groups, thereby modulating the electronic properties of the entire molecule.

Further Substitution on the Anthraquinone (B42736) Core: While the starting molecule is already substituted, there may be opportunities for further functionalization of the anthraquinone skeleton, although this can be challenging due to the deactivating effect of the quinone system.

Potential Synthetic Approaches:

The synthesis of these novel derivatives would likely involve multi-step reaction sequences. Established methods for the modification of aminoanthraquinones can be adapted and optimized. For example, palladium-catalyzed cross-coupling reactions could be employed for the introduction of aryl or vinyl groups. Furthermore, the use of computational chemistry to predict the properties of designed molecules can guide synthetic efforts, allowing for a more rational design process.

Exploration of Supramolecular Architectures involving the Compound

The planar and aromatic nature of the anthraquinone core, coupled with the hydrogen-bonding capability of the amino group and the polar carbonyl group of the benzoyl substituent, makes 9,10-Anthracenedione, 1-amino-2-benzoyl- an excellent candidate for the construction of supramolecular assemblies. rsc.orgnih.govrsc.org The study of its non-covalent interactions and self-assembly behavior is a significant emerging opportunity.

Potential Supramolecular Motifs:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl groups of the quinone and benzoyl moieties can act as acceptors. This could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.

π-π Stacking: The extended aromatic system of the anthraquinone core can facilitate π-π stacking interactions, leading to the formation of columnar structures. The benzoyl group could also participate in or influence these stacking arrangements.

Host-Guest Chemistry: The electron-deficient nature of the anthraquinone core may allow it to act as a host for electron-rich guest molecules, leading to the formation of charge-transfer complexes with interesting photophysical properties.

Research in this area would involve studying the self-assembly of the compound in various solvents and on different surfaces. The influence of external stimuli, such as temperature, solvent polarity, and the presence of guest molecules, on the resulting supramolecular architectures would be a key area of investigation.

Integration with Advanced Characterization Techniques for In-Situ Studies

To gain a deeper understanding of the dynamic processes involved in the synthesis, derivatization, and self-assembly of 9,10-Anthracenedione, 1-amino-2-benzoyl-, the integration of advanced characterization techniques for in-situ studies is crucial. mdpi.comspectroscopyonline.com Real-time monitoring of reactions and assembly processes can provide valuable mechanistic insights that are not accessible through conventional ex-situ analysis.

Applicable In-Situ Techniques:

| Technique | Potential Application | Expected Insights |

| In-situ NMR Spectroscopy | Monitoring the progress of derivatization reactions. | Identification of reaction intermediates, determination of reaction kinetics, and optimization of reaction conditions. |

| In-situ FT-IR/Raman Spectroscopy | Observing changes in vibrational modes during self-assembly or chemical reactions. | Information on hydrogen bonding interactions, conformational changes, and the formation of new chemical bonds in real-time. nih.gov |

| In-situ UV-Vis and Fluorescence Spectroscopy | Tracking changes in electronic transitions during supramolecular polymerization or host-guest interactions. | Understanding the kinetics of assembly, and the photophysical properties of the resulting architectures. |

| In-situ Scanning Probe Microscopy (e.g., STM, AFM) | Visualizing the self-assembly process on surfaces at the molecular level. | Direct observation of the formation and evolution of supramolecular nanostructures on a substrate. |

By employing these advanced techniques, researchers can move beyond static pictures of the compound and its derivatives to a more dynamic understanding of their behavior. This knowledge is essential for the rational design of new materials and for controlling their properties with high precision. The in-situ electrochemical synthesis of anthraquinones in flow batteries is an example of an advanced application that could be explored. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.